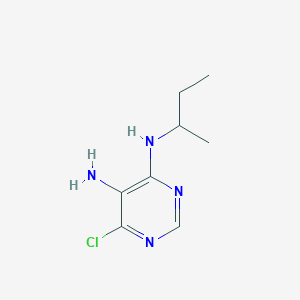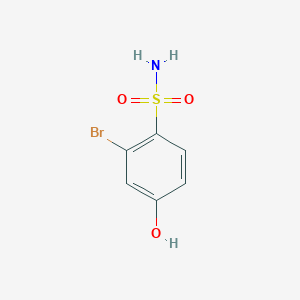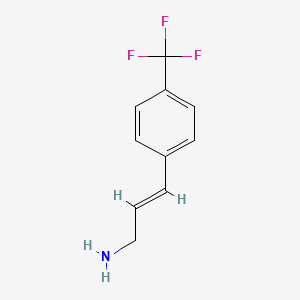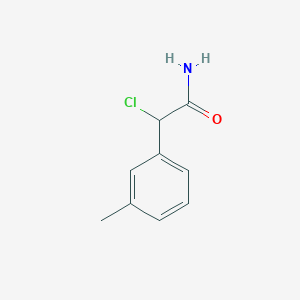![molecular formula C12H11NO2 B12114221 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a unique structural motif that includes a nitrogen atom within a bicyclo[3.1.0]hexane framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione can be achieved through various methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, compounds containing this structural motif have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in the regulation of neurotransmitter levels in the brain . This inhibition can modulate synaptic transmission and has potential therapeutic effects for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoro-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione: This compound features similar structural elements but with fluorine substitutions.
3,6,6-Trimethyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound has additional methyl and nitrile groups.
6,6-Dimethyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound has dimethyl and nitrile groups.
Uniqueness
3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C12H11NO2/c1-13-10(14)9-7-12(9,11(13)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
MYWBMCOSMTVMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2CC2(C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)








![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)




